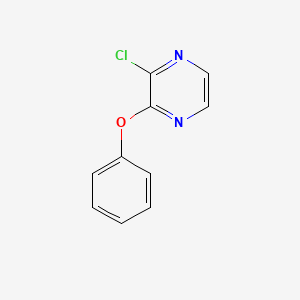

2-Chloro-3-phenoxypyrazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Degradation and Environmental Impact

- Pesticide Degradation: Research on chlorotriazine pesticides, which share structural similarities with 2-Chloro-3-phenoxypyrazine, reveals the effectiveness of advanced oxidation processes in degrading persistent compounds in water. These studies highlight the potential of sulfate radicals to degrade atrazine and similar compounds efficiently, suggesting a possible application for 2-Chloro-3-phenoxypyrazine in environmental remediation efforts to reduce drinking water contaminants (Lutze et al., 2015).

Chemical Synthesis and Applications

- Synthesis of Tuberculostatic Agents: A study on the synthesis of tuberculostatic pyrazine derivatives using 2-chloro-3-cyanopyrazine, a compound closely related to 2-Chloro-3-phenoxypyrazine, showed the production of compounds with significant tuberculostatic activity. This indicates the potential of 2-Chloro-3-phenoxypyrazine as a precursor in synthesizing medically relevant compounds (Foks et al., 2005).

Water Treatment and Remediation

- Advanced Oxidation Processes: Investigations into the decomposition of atrazine, a structure-related compound, in water treatment processes have demonstrated the efficiency of using UV/chlorine and activated peroxides. This suggests the relevance of studying 2-Chloro-3-phenoxypyrazine in similar contexts to understand its behavior and degradation pathways in water treatment scenarios, potentially leading to improved methods for removing harmful chemicals from water sources (Kong et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

2-Chloro-3-phenoxypyrazine interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. TGR5 activation has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 2-Chloro-3-phenoxypyrazine affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway . GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . Another pathway influenced by TGR5 activation is the cAMP signaling pathway . Increased cAMP levels can lead to a variety of effects, including the stimulation of energy expenditure and oxygen consumption in brown adipose tissue and muscle .

Result of Action

The molecular and cellular effects of 2-Chloro-3-phenoxypyrazine’s action are primarily related to its role as a TGR5 agonist. By activating TGR5, it can stimulate the secretion of GLP-1, improve glucose metabolism, and enhance energy homeostasis . This can potentially lead to therapeutic effects in conditions such as non-alcoholic steatohepatitis, T2DM, and obesity .

Propriétés

IUPAC Name |

2-chloro-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVBHMRLWICENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

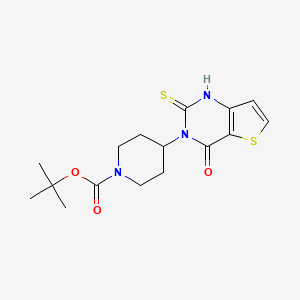

C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-phenoxypyrazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)

![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)